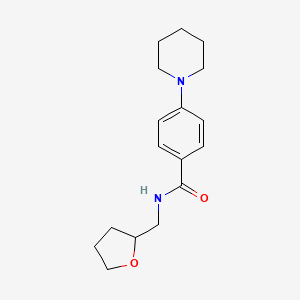

![molecular formula C23H22F2N2O2S B4615807 4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4615807.png)

4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds structurally related to 4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxamide, involves reactions of precursor compounds with different organic reagents. The structures of newly synthesized compounds are typically confirmed through techniques such as IR, 1H NMR, MS spectral data, and elemental analysis. Such processes highlight the versatility and complexity of synthesizing thiophene derivatives for various applications (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic methods and sometimes crystallography, providing insights into the spatial arrangement of atoms and the electronic structure critical for understanding the compound's reactivity and properties. For instance, X-ray diffraction studies have been employed to confirm the structures of various synthesized compounds, offering detailed views of their molecular geometries (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of thiophene derivatives, including our compound of interest, is influenced by the thiophene moiety and the functional groups attached to it. These compounds undergo various chemical reactions, leading to a range of products with potential pharmacological activities. The detailed synthesis and pharmacological activities of these compounds provide a foundation for further research and development in medicinal chemistry (Amr et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in determining the compound's applicability in various domains. For instance, the solubility in polar or less polar solvents affects the compound's utility in pharmaceutical formulations or material science applications (Liaw & Liaw, 1998).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under different conditions, and potential for forming derivatives, are essential for understanding the compound's utility. Studies on related compounds have shown a range of chemical behaviors, underscoring the importance of functional groups in determining the overall chemical properties of the molecule (Gholivand et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

- The synthesis of polyamides and their properties have been extensively studied, revealing their noncrystalline nature, solubility in polar solvents, and formation into transparent, flexible films. These polyamides exhibit high thermal stability, indicated by high glass transition temperatures and significant weight loss temperatures in nitrogen or air. This research suggests potential applications in high-performance materials due to their excellent thermal stability and mechanical properties (Hsiao et al., 2000).

Catalysis and Asymmetric Synthesis

- Studies on rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have demonstrated their effectiveness in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, leading to the efficient preparation of chiral pharmaceutical ingredients. This highlights the compound's relevance in catalysis and asymmetric synthesis, offering a pathway to the creation of enantioselective compounds (Imamoto et al., 2012).

Material Science and Engineering

- The synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone have revealed materials with high glass transition temperatures and excellent solubility in organic solvents. These properties indicate potential applications in advanced material science, particularly in the development of high-performance polymers with specific thermal and solubility requirements (Yang et al., 1999).

Organometallic Chemistry

- The formation of tetranuclear and pentanuclear compounds of rare-earth metals using Schiff-base proligands has been explored, revealing insights into the synthesis and magnetism of such complexes. This research area opens up applications in materials chemistry, particularly in the development of new magnetic materials with potential uses in data storage and spintronics (Yadav et al., 2015).

Synthetic Organic Chemistry

- Research on tert-butyl phenylazocarboxylates has showcased their versatility as building blocks for synthetic organic chemistry, enabling nucleophilic substitutions and radical reactions. This versatility highlights the potential for developing novel organic compounds and materials through targeted synthetic pathways (Jasch et al., 2012).

Propiedades

IUPAC Name |

4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N2O2S/c1-12-17(13-8-10-14(11-9-13)23(2,3)4)19(20(26)28)22(30-12)27-21(29)18-15(24)6-5-7-16(18)25/h5-11H,1-4H3,(H2,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAQPANDZREJPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)NC(=O)C2=C(C=CC=C2F)F)C(=O)N)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4615724.png)

![5-phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4615727.png)

![3-(4-methylphenyl)-7-(3-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4615736.png)

![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-mesitylacrylamide](/img/structure/B4615739.png)

![3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4615746.png)

![4-chloro-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4615762.png)

![3-(4-fluorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4615767.png)

![13-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B4615768.png)

![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4615774.png)

![2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4615783.png)

![2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B4615786.png)

![1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615795.png)